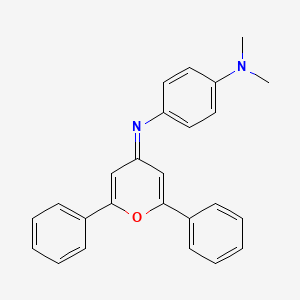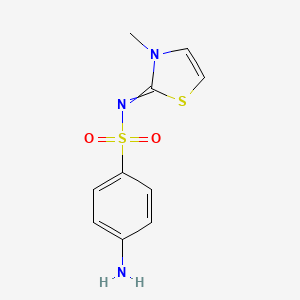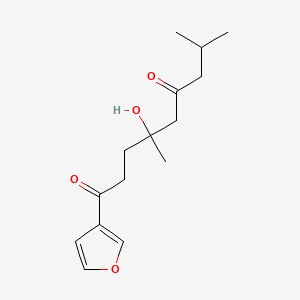
1,1'-(4,6-Dinitro-1,3-phenylene)dihydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydrazino-4,6-dinitrobenzene is an organic compound characterized by the presence of two hydrazino groups (-NH-NH2) and two nitro groups (-NO2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dihydrazino-4,6-dinitrobenzene typically involves the nitration of 1,3-dihydrazinobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of 1,3-dihydrazino-4,6-dinitrobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dihydrazino-4,6-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted benzene compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydrazino-4,6-dinitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,3-dihydrazino-4,6-dinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Dinitrobenzene: Shares the nitro groups but lacks the hydrazino groups, making it less reactive in certain chemical reactions.
1,4-Dinitrobenzene: Another isomer with different positioning of nitro groups, leading to distinct chemical properties.
1,3,5-Trinitrobenzene: Contains an additional nitro group, making it more explosive and reactive compared to 1,3-dihydrazino-4,6-dinitrobenzene.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
56224-53-4 |
|---|---|
Molekularformel |
C6H8N6O4 |
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
(5-hydrazinyl-2,4-dinitrophenyl)hydrazine |
InChI |
InChI=1S/C6H8N6O4/c7-9-3-1-4(10-8)6(12(15)16)2-5(3)11(13)14/h1-2,9-10H,7-8H2 |
InChI-Schlüssel |
KCADXUQMCSZACX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1NN)[N+](=O)[O-])[N+](=O)[O-])NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
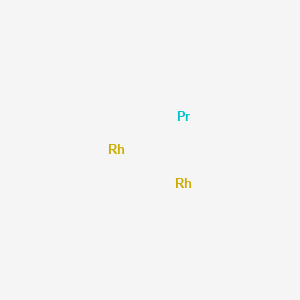
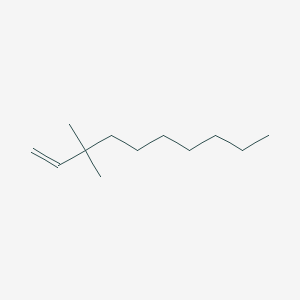

![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)

